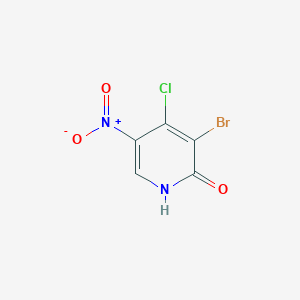
2(1H)-Pyridinone, 3-bromo-4-chloro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is a heterocyclic organic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the pyridinone ring.
Halogenation: Sequential introduction of bromine and chlorine atoms.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogens.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The pyridinone ring can be oxidized to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive functional groups.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone would depend on its specific application. Generally, it could interact with biological molecules through its functional groups, affecting molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyridine
- 3-Bromo-4-chloro-5-nitro-2(1H)-pyrimidinone
Uniqueness
3-Bromo-4-chloro-5-nitro-2(1H)-pyridinone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
850180-81-3 |
|---|---|
Molecular Formula |
C5H2BrClN2O3 |
Molecular Weight |
253.44 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2BrClN2O3/c6-3-4(7)2(9(11)12)1-8-5(3)10/h1H,(H,8,10) |
InChI Key |
OSXUCEKFUVEIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















